N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
Description
Structure and Key Features:
The compound N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine features a pyrimidine core substituted with a trifluoromethyl group at the 6-position and linked to a piperidin-4-yl moiety. This piperidine ring is further functionalized with a pyrimidin-2-amine group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine-pyrimidine scaffold is common in kinase inhibitors and receptor modulators .
For example, describes Suzuki coupling of dichloropyrimidines with boronic acids to generate substituted pyrimidin-4-amine analogues .
Properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6/c15-14(16,17)11-8-12(21-9-20-11)23-6-2-10(3-7-23)22-13-18-4-1-5-19-13/h1,4-5,8-10H,2-3,6-7H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWVQYNUDZLUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=CC=N2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol. The reaction mixture is refluxed for several hours, followed by purification through silica gel column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions are crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. This interaction can modulate various signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Modifications
(a) N-[4-Chloro-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl] Derivatives
Example : (3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl)-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide (Patent EP 4 374 877 A2)
- Key Differences : Incorporates a chlorophenyl group and a pyridazine-carboxamide moiety.
- Activity : Designed as a kinase inhibitor (implied by structural similarity to BRD4 inhibitors) .
(b) Piperidine vs. Pyrrolidine Derivatives
Example : (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride (CymitQuimica)
Substituent Variations on Pyrimidine
(a) Trifluoromethyl Position
Example : 4-(3-Nitrophenyl)pyrimidin-2-amine (Similarity: 0.64)
- Key Differences : Lacks the trifluoromethyl group and piperidine linkage.
- Activity : Lower metabolic stability compared to trifluoromethyl-containing analogues .
(b) Pyrimidin-2-amine vs. Pyrimidin-4-amine
Example : N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine ()
- Key Differences : Pyridin-2-yl instead of piperidin-4-yl substituent.
- Synthesis: Prepared via condensation of dichloropyrimidines with aminopyridines .
(a) Kinase Inhibition
Example : 4-[4-(4-bromophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]-N-(3,5-dimethylphenyl)pyrimidin-2-amine (PDB: 4YW)
- Activity : Binds to BRD4 bromodomains (IC₅₀ < 100 nM) with piperidine-pyrimidine interactions critical for binding .
- Comparison : The target compound’s trifluoromethyl group may enhance binding affinity compared to bromophenyl substituents.
(b) LRRK2 Inhibition
Example : CHEMBL592030 (pKi = 6.6)
Data Table: Structural and Functional Comparison
Key Findings and Implications
Trifluoromethyl Group : Enhances binding affinity and metabolic stability in kinase-targeted compounds .
Piperidine vs. Pyrrolidine : Piperidine derivatives show better conformational rigidity for receptor binding, while pyrrolidines offer synthetic versatility .
Synthetic Routes : Suzuki coupling and nucleophilic substitution are widely used for pyrimidin-2/4-amine derivatives .
Biological Activity
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H25F3N4 |
| Molecular Weight | 406.45 g/mol |
| CAS Number | 1775546-20-7 |
| LogP | 3.4794 |
| Polar Surface Area | 54.541 Ų |
These properties suggest that the compound may exhibit favorable pharmacokinetic profiles, which are crucial for its biological activity.
Research indicates that compounds containing a trifluoromethyl group, like this compound, often interact with various biological targets, including kinases and G protein-coupled receptors (GPCRs). The trifluoromethyl group enhances binding affinity and selectivity towards these targets, which can lead to improved therapeutic effects and reduced side effects compared to non-fluorinated analogs .
Interaction with Kinases
Studies have shown that the compound may inhibit specific kinases involved in cell signaling pathways. For instance, the piperidine moiety can engage with the hinge region of kinases, promoting selectivity for certain isoforms . This interaction is critical for developing targeted therapies against diseases such as cancer.
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies:
- Anticancer Activity : Preliminary data suggest that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- GPR119 Agonism : Recent computational studies indicate that derivatives of this compound may act as agonists for GPR119, a receptor implicated in glucose metabolism and insulin secretion. This suggests potential applications in treating type 2 diabetes mellitus (T2DM) .
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant cytotoxic effects against human breast cancer cells (MCF7). The results indicated an IC50 value in the micromolar range, suggesting effective inhibition of cell growth .
Case Study 2: GPR119 Agonist Activity
In another study focusing on GPR119 agonists, the compound was evaluated for its ability to enhance insulin secretion in vitro. It was found to increase intracellular cAMP levels significantly, indicating its potential role in glucose homeostasis and diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
